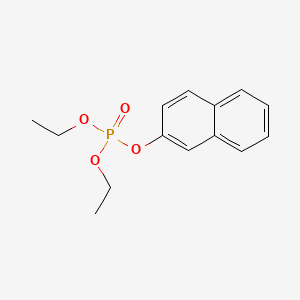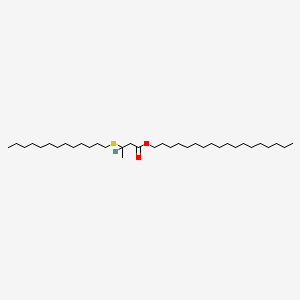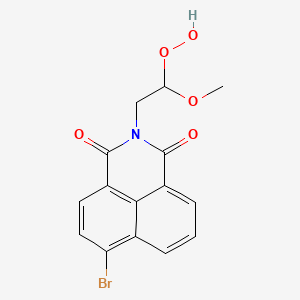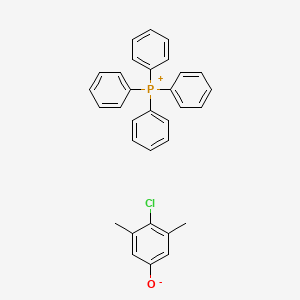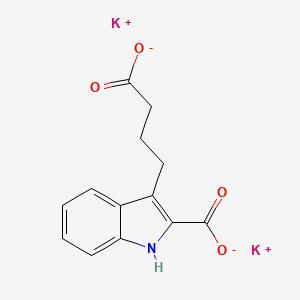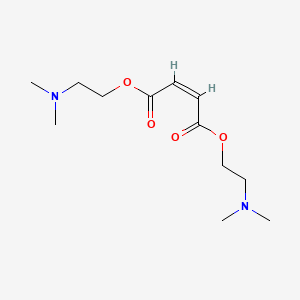
Bis(2-(dimethylamino)ethyl) maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(dimethylamino)ethyl) maleate: is an organic compound with the molecular formula C12H22N2O4 . It is a derivative of maleic acid and is characterized by the presence of two dimethylaminoethyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reaction of Sodium Dimethylaminoethanol and Sulfur Trioxide or Chlorosulfonic Acid: This method involves the reaction of sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid to produce bis(2-(dimethylamino)ethyl) ether, which can then be esterified with maleic acid to form bis(2-(dimethylamino)ethyl) maleate.
Reaction of Trimethylamine with Dichloroethyl Ether or Dimethylaminoethoxyethyl Ether: This method involves the reaction of trimethylamine with dichloroethyl ether or dimethylaminoethoxyethyl ether, followed by esterification with maleic acid.
One-Step Synthesis of Dimethylamine and Monoethylene Glycol under Solid Catalyst: This method involves the reaction of dimethylamine with monoethylene glycol in the presence of a solid catalyst, followed by esterification with maleic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes using maleic acid and the appropriate dimethylaminoethyl derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-(dimethylamino)ethyl) maleate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives, potentially leading to the formation of simpler amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Polymerization: It is used in the synthesis of polymers, particularly in the production of flexible polyurethane foams.
Biology:
Biochemical Research: This compound is used in biochemical research to study enzyme interactions and protein modifications.
Medicine:
Drug Development: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry:
Wirkmechanismus
The mechanism of action of bis(2-(dimethylamino)ethyl) maleate involves its interaction with molecular targets such as enzymes and proteins. The dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function. This compound can also act as a ligand, stabilizing reaction intermediates and facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Bis(2-dimethylaminoethyl) ether: This compound is similar in structure but lacks the maleate ester group.
Dimethylaminoethyl methacrylate: This compound is used in polymer synthesis and has similar catalytic properties.
Uniqueness: Bis(2-(dimethylamino)ethyl) maleate is unique due to the presence of the maleate ester group, which enhances its reactivity and makes it suitable for a wider range of applications compared to its analogs. The maleate group also imparts additional stability and solubility properties, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
86178-63-4 |
|---|---|
Molekularformel |
C12H22N2O4 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
bis[2-(dimethylamino)ethyl] (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H22N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-6H,7-10H2,1-4H3/b6-5- |
InChI-Schlüssel |
HAHZVQOXFHJPOX-WAYWQWQTSA-N |
Isomerische SMILES |
CN(C)CCOC(=O)/C=C\C(=O)OCCN(C)C |
Kanonische SMILES |
CN(C)CCOC(=O)C=CC(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


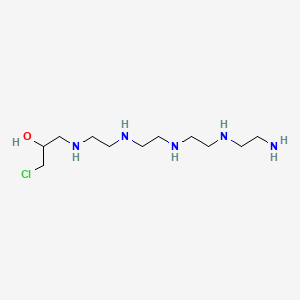
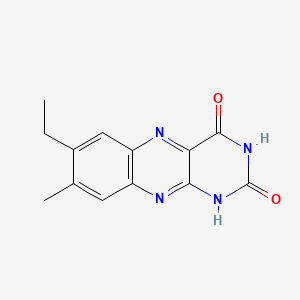
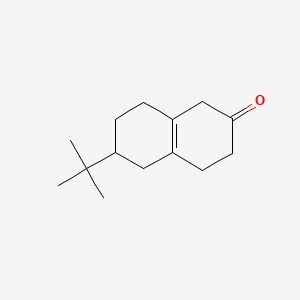


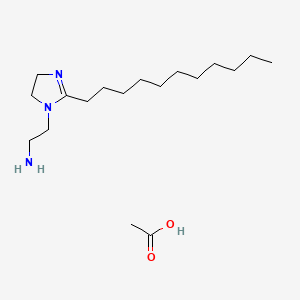


![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
